molecular formula C19H21N3O5S2 B6477802 methyl 4-methoxy-3-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}sulfamoyl)benzoate CAS No. 2640977-65-5

methyl 4-methoxy-3-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}sulfamoyl)benzoate

Cat. No.: B6477802
CAS No.: 2640977-65-5
M. Wt: 435.5 g/mol
InChI Key: DWIYZWHTBGGHLU-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}sulfamoyl)benzoate is a useful research compound. Its molecular formula is C19H21N3O5S2 and its molecular weight is 435.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.09226313 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-methoxy-3-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}sulfamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H22N4O4S\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_4\text{S}

This compound features a methoxy group, a sulfamoyl moiety, and a pyrazole ring, which contribute to its biological activity.

Antitumor Properties

Research has indicated that compounds with similar structures exhibit significant antitumor activity. For instance, methyl 5-sulfamoyl-benzoates have shown high affinity for carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors. Inhibition of CAIX can lead to reduced tumor growth and metastasis due to its role in acidifying the tumor microenvironment .

A study on related compounds demonstrated that modifications in the benzenesulfonamide ring could enhance binding affinity to CAIX, suggesting that methyl 4-methoxy-3-{...}benzoate might similarly affect tumor cells by inhibiting this enzyme . The observed dissociation constant for high-affinity compounds was reported as low as 0.12 nM, indicating strong potential for therapeutic applications.

The mechanism by which methyl 4-methoxy-3-{...}benzoate exerts its effects may involve the induction of DNA damage in cancer cells. Similar compounds have been shown to cause dose-dependent double-strand breaks in DNA, leading to apoptosis in sensitive tumor cell lines .

In vitro studies have indicated that the cellular uptake of these compounds correlates with their cytotoxic effects, suggesting that effective delivery to target cells is crucial for their antitumor efficacy .

Case Studies and Experimental Findings

  • In Vitro Studies :
    • A study assessed the cytotoxicity of methyl 5-sulfamoyl-benzoates on various human tumor cell lines. The results showed significant inhibition of cell proliferation at concentrations below 1 µM in most tested lines, except for A-549 lung cancer cells, which exhibited resistance due to esterase activity that hydrolyzes the ester group .
  • In Vivo Studies :
    • Animal models treated with related sulfonamide compounds demonstrated reduced tumor sizes and prolonged survival rates compared to control groups. These findings support the potential use of methyl 4-methoxy-3-{...}benzoate as a therapeutic agent .

Data Summary

Compound NameBinding Affinity (K_d)Antitumor ActivityMechanism
Methyl 5-sulfamoyl-benzoate0.12 nMHighCAIX inhibition
Related Sulfonamide CompoundsVariesSignificantInduction of DNA damage

Properties

IUPAC Name

methyl 4-methoxy-3-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S2/c1-22-12-14(11-20-22)17-7-5-15(28-17)8-9-21-29(24,25)18-10-13(19(23)27-3)4-6-16(18)26-2/h4-7,10-12,21H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIYZWHTBGGHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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